molecular formula C12H15N3O B1472222 2-Isopropoxy-4-pyrazol-1-yl-phenylamine CAS No. 1544897-81-5

2-Isopropoxy-4-pyrazol-1-yl-phenylamine

Cat. No.: B1472222
CAS No.: 1544897-81-5
M. Wt: 217.27 g/mol
InChI Key: OTTZWNZCRBGKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Isopropoxy-4-pyrazol-1-yl-phenylamine” is a chemical compound with the molecular formula C12H15N3O. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole-based ligands have been found to exhibit excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .

Safety and Hazards

While specific safety and hazard information for “2-Isopropoxy-4-pyrazol-1-yl-phenylamine” is not available, similar compounds have been found to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They have potential for further developments in catalytic processes relating to catecholase activity and can be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

2-propan-2-yloxy-4-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(2)16-12-8-10(4-5-11(12)13)15-7-3-6-14-15/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTZWNZCRBGKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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